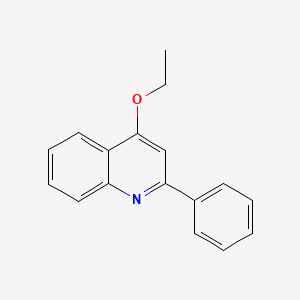
beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Hydroxyphenyl Group: The hydroxyphenyl group is introduced via electrophilic aromatic substitution or other suitable methods.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors or other cell surface receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol: The free base form without the hydrochloride salt.
4-Hydroxyphenyl-1-piperidineethanol: Lacking the dimethyl groups.
Beta,4-Dimethyl-alpha-(4-methoxyphenyl)-1-piperidineethanol: With a methoxy group instead of a hydroxy group.
Uniqueness
Beta,4-Dimethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
23210-52-8 |
|---|---|
Fórmula molecular |
C15H24ClNO2 |
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;/h3-6,11-12,15,17-18H,7-10H2,1-2H3;1H |
Clave InChI |
DNLLALJAMQVZMS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


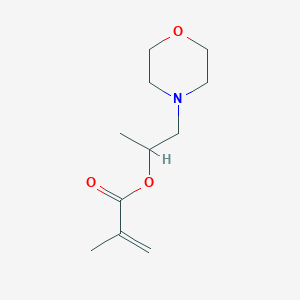

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
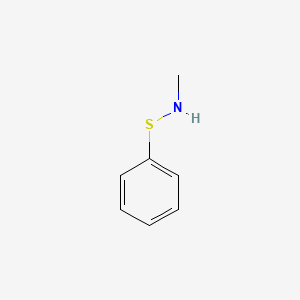
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)
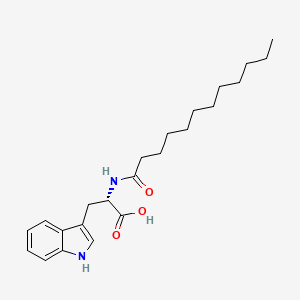

![[(E)-[10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]urea](/img/structure/B14699960.png)
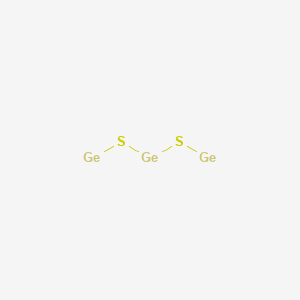
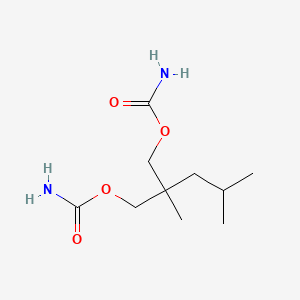
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)


